molecular formula C6H2BrClIN3 B14916670 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

Cat. No.: B14916670
M. Wt: 358.36 g/mol
InChI Key: MDORSEHQMHKNCL-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, a fused bicyclic heterocycle comprising an imidazole and pyridazine ring sharing one nitrogen atom (Fig. 1) . The compound features bromine, chlorine, and iodine substituents at positions 3, 6, and 7, respectively. These halogens enhance electrophilicity and serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Synthesis: The imidazo[1,2-b]pyridazine core is typically synthesized via condensation of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions . For halogen-rich derivatives like this compound, sequential halogenation or direct functionalization of pre-halogenated intermediates is employed, often using transition-metal catalysts .

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrClIN3/c7-4-2-10-5-1-3(9)6(8)11-12(4)5/h1-2H

InChI Key

MDORSEHQMHKNCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN2C1=NC=C2Br)Cl)I

Origin of Product

United States

Preparation Methods

Condensation of α-Bromoketones with Aminopyridazines

The most common and versatile approach for synthesizing the imidazo[1,2-b]pyridazine scaffold involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. This method was successfully employed in the synthesis of various imidazo[1,2-b]pyridazine derivatives as reported in the literature.

Selective Halogenation Strategies for Imidazo[1,2-b]pyridazine

Bromination at C3 Position

Selective bromination at the C3 position of imidazo[1,2-b]pyridazine derivatives can be achieved using N-bromosuccinimide (NBS) as the brominating agent. Based on available synthetic procedures for similar compounds, the following conditions have proven effective:

  • NBS in dichloroethane (DCE)/acetonitrile at 0°C for 15 minutes
  • NBS in dimethylformamide (DMF) at 60°C for 2 hours

These conditions typically yield excellent results with yields exceeding 85%. The C3 position of the imidazo[1,2-b]pyridazine core demonstrates enhanced reactivity toward electrophilic halogenation compared to other positions, allowing for regioselective functionalization.

Iodination at C7 Position

Selective iodination at the C7 position requires careful control of reaction conditions. Based on the available literature data, N-iodosuccinimide (NIS) in DMF at 50-60°C has been successfully employed for the iodination of similar imidazo[1,2-b]pyridazine derivatives. The reaction typically proceeds with high regioselectivity and excellent yields (>85%).

Sequential Halogenation Approach

The preparation of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine likely involves a sequential halogenation approach:

  • Initial synthesis of 6-chloroimidazo[1,2-b]pyridazine core via condensation reactions
  • Selective bromination at the C3 position using NBS
  • Regioselective iodination at the C7 position using NIS

Specific Synthetic Route to this compound

Proposed Synthetic Pathway

Based on the synthesis of related compounds described in the literature, the following step-wise procedure represents a viable synthetic route to this compound:

Step 1: Preparation of 3-amino-6-chloropyridazine
3,6-Dichloropyridazine can be selectively converted to 3-amino-6-chloropyridazine by treatment with aqueous ammonia at elevated temperatures (approximately 130°C).

Step 2: Formation of 6-chloroimidazo[1,2-b]pyridazine
The 3-amino-6-chloropyridazine is then condensed with an appropriate α-bromoketone (such as bromoacetaldehyde or phenacyl bromide) in the presence of sodium bicarbonate to form the 6-chloroimidazo[1,2-b]pyridazine core structure.

Step 3: Bromination at C3 position
The 6-chloroimidazo[1,2-b]pyridazine is selectively brominated at the C3 position using NBS in DMF at 60°C for approximately 2 hours to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Step 4: Iodination at C7 position
The 3-bromo-6-chloroimidazo[1,2-b]pyridazine is then selectively iodinated at the C7 position using NIS in DMF at 50-60°C to yield the target compound this compound.

Evidence from Related Compounds

Supporting evidence for this synthetic route comes from the successful preparation of the very closely related compound 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine (compound 34), which was mentioned in supporting information from a medicinal chemistry study.

The presence of this compound in the literature suggests that the trihalogenated imidazo[1,2-b]pyridazine core is synthetically accessible and that the proposed route is feasible.

Purification and Characterization

Purification Methods

Based on procedures for similar imidazo[1,2-b]pyridazine derivatives, the following purification methods are likely effective for this compound:

  • Column Chromatography : Using silica gel with appropriate solvent systems such as:

    • Ethyl acetate/hexanes mixtures
    • Dichloromethane/methanol gradients
  • Recrystallization : Using solvent combinations such as:

    • n-hexane/ethyl acetate (1:2 ratio)
    • Ethanol or isopropanol

Reactivity and Synthetic Applications

Synthetic Versatility

The primary synthetic value of this compound lies in its potential for selective functionalization through various metal-catalyzed cross-coupling reactions. The differential reactivity of the three halogen substituents follows the general trend:

C-I (most reactive) > C-Br > C-Cl (least reactive)

This reactivity pattern enables sequential substitution reactions at specific positions:

  • Selective functionalization at C7 (iodo position) : Using mild Pd-catalyzed conditions such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with appropriate coupling partners (boronic acids, boronic esters).

  • Subsequent functionalization at C3 (bromo position) : Using slightly more forcing conditions with catalysts like Pd(XPhos)G2.

  • Final functionalization at C6 (chloro position) : Using more forcing conditions or specialized catalysts systems.

Documented Transformations of Related Compounds

Several transformations of related halogenated imidazo[1,2-b]pyridazines have been documented in the literature:

Nucleophilic Substitution Reactions :

  • Substitution of the 6-chloro group with various nucleophiles:
    • Alkoxides/alcohols (yielding 6-alkoxy derivatives)
    • Amines (yielding 6-amino derivatives)
    • Thiols (yielding 6-thio derivatives)

Cross-coupling Reactions :

  • Suzuki coupling with various boronic acids/esters at the bromo or iodo positions
  • Sonogashira coupling with terminal alkynes
  • Buchwald-Hartwig amination reactions

Table 1: Reported Cross-Coupling Reactions for Halogenated Imidazo[1,2-b]pyridazines

Reaction Type Halogen Position Catalyst System Coupling Partner Conditions Yield Range
Suzuki C3 (Br) Pd(PPh₃)₄ Arylboronic acids Na₂CO₃, dioxane/H₂O, 100°C 65-95%
Suzuki C3 (Br) Pd(XPhos)G2 Heteroarylboronic esters K₂CO₃, dioxane/H₂O, 85°C 48-90%
Suzuki C7 (I) Pd(dppf)Cl₂·CH₂Cl₂ Aryl/heteroarylboronic acids Na₂CO₃, dioxane/H₂O, 80-100°C 70-85%
Nucleophilic Substitution C6 (Cl) No catalyst Alcohols/amines Base (Cs₂CO₃), DMF, 90-110°C 67-93%

Applications and Significance

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine derivatives have shown considerable potential in medicinal chemistry applications:

  • Imaging Agents : Some derivatives have been evaluated as potential imaging agents for detecting amyloid-β (Aβ) plaques associated with Alzheimer's disease.

  • Kinase Inhibitors : Related compounds have been investigated as inhibitors of various kinases, including KIT and PDGFR-β.

  • Building Blocks : The trihalogenated scaffold provides an excellent platform for generating diverse compound libraries for structure-activity relationship studies.

Materials Science Applications

Recent research has also highlighted the potential of imidazo[1,2-b]pyridazine derivatives in materials science:

  • Electron-Transporting Materials : Imidazo[1,2-b]pyridazine has been identified as an excellent electron-transporting unit for developing bipolar host materials for red-emitting organic light-emitting diodes (OLEDs).

  • Fluorescent Properties : The heterocyclic core demonstrates interesting photophysical properties that can be modulated through selective functionalization.

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

  • Halogen Positioning: C3-substituted bromine is critical for kinase inhibitor activity, as seen in VEGFR2-targeting derivatives .
  • Synthetic Flexibility : 3-Bromo-6-chloroimidazo[1,2-b]pyridazine serves as a universal precursor for generating diverse analogues via substitution at C6 .
  • Pharmacological Potential: Aminated derivatives (e.g., 6-pyrrolidin-1-yl) show superior kinase selectivity compared to halogen-only analogues .

Biological Activity

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The molecular formula of this compound is C_6H_3BrClN_3, with a molecular weight of 232.47 g/mol. Its structure includes halogen substitutions that may influence its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. For instance, studies indicate that similar imidazo derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting a potential role in neurodegenerative disease treatment .
  • Binding Affinity : Research indicates that imidazo[1,2-b]pyridazine derivatives can bind to amyloid plaques associated with Alzheimer's disease. The binding affinities vary significantly based on the substitution patterns on the imidazo ring, with some derivatives showing high affinity (Ki = 11.0 nM) for these plaques .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological Activity Measured Effect Reference
Cholinesterase InhibitionModerate inhibition (IC50 values around 60 µM)
Binding to Amyloid PlaquesHigh affinity (Ki = 11.0 nM for some derivatives)
Antimicrobial ActivityActive against various bacterial strains
Anti-cancer ActivityDemonstrated efficacy in cell line studies

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects of various imidazo compounds on AChE and BChE. Results indicated that this compound derivatives showed promising inhibition rates compared to standard drugs like physostigmine, indicating their potential application in treating Alzheimer's disease .
  • Binding Studies : Another research effort focused on the binding properties of imidazo[1,2-b]pyridazines to amyloid plaques using synthetic aggregates of Aβ1−40. The study highlighted that structural modifications significantly affected binding affinities and suggested pathways for developing imaging agents for Alzheimer's diagnostics .
  • Antimicrobial Evaluation : The compound was also tested for antimicrobial properties against various pathogens. Results demonstrated significant antibacterial activity, indicating potential applications in treating infections caused by resistant bacterial strains .

Q & A

Basic: What are the key considerations for optimizing substitution reactions in the synthesis of 3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine?

The synthesis of halogenated imidazo[1,2-b]pyridazines typically involves sequential substitution reactions. To optimize these reactions:

  • Solvent selection : Polar aprotic solvents like DMA (dimethylacetamide) or DMF (dimethylformamide) are preferred for halogen displacement due to their ability to stabilize transition states .
  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of nucleophiles (e.g., iodide sources) to ensure complete substitution, especially with sterically hindered positions like the 7-position.
  • Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers, but prolonged heating may lead to decomposition. Monitor via TLC or HPLC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate the trihalogenated product from mono-/di-substituted byproducts .

Advanced: How can computational modeling predict regioselectivity in further functionalization of this compound?

Regioselectivity in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions can be predicted using:

  • DFT calculations : Compute Fukui indices or electrostatic potential maps to identify electron-deficient positions. For example, the 3-bromo group may exhibit higher reactivity in Suzuki couplings due to lower C-Br bond dissociation energy .
  • Reaction path simulations : Tools like Gaussian or ORCA can model transition states for SNAr at the 6-chloro vs. 7-iodo positions, factoring in steric effects from the imidazo ring .
  • Machine learning : Train models on existing imidazo[1,2-b]pyridazine reaction datasets to predict optimal conditions for selective functionalization at the 3-, 6-, or 7-positions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Halogenated heterocycles may cause irritation (H315/H319) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders or vapors.
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration, as improper disposal risks environmental contamination .

Advanced: How can contradictory spectroscopic data (e.g., NMR, HRMS) be resolved when characterizing this compound?

Contradictions often arise from:

  • Tautomerism : The imidazo[1,2-b]pyridazine core may exhibit tautomeric shifts in DMSO-d6 vs. CDCl3. Compare experimental 1H^1H NMR data with computed spectra (e.g., using ACD/Labs or MestReNova) .
  • Isotopic patterns : HRMS may show ambiguous peaks due to bromine/chlorine isotopic clusters. Use high-resolution instruments (e.g., Q-TOF) and validate against theoretical isotopic distributions (e.g., ChemCalc) .
  • Impurity interference : Byproducts from incomplete substitution (e.g., residual 6-chloro groups) can skew integration. Purify via preparative HPLC and re-analyze .

Basic: What analytical techniques are most reliable for confirming the purity and structure of this compound?

  • 1H/13C^1H/^{13}C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the trihalogenated core and confirm substitution patterns .
  • HRMS : Ensure observed molecular ions ([M+H]+^+) match theoretical masses within 5 ppm error. For C6_6H3_3BrClIN3_3, expect m/z ≈ 389.76 .
  • Elemental analysis : Validate halogen content (Br, Cl, I) via ICP-MS or X-ray crystallography if single crystals are obtainable .

Advanced: How can factorial design optimize reaction conditions for multi-step synthesis involving this compound?

A 2k^k factorial design can systematically test variables:

  • Factors : Temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd(PPh3_3)4_4), and solvent (DMA vs. THF).
  • Responses : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate iodide displacement but increase decomposition .
  • Case study : A 23^3 design reduced Suzuki coupling optimization from 15 trial runs to 8, with a 22% yield improvement .

Basic: What are the recommended storage conditions to ensure long-term stability?

  • Temperature : Store at 2–8°C in airtight containers under inert gas (Ar/N2_2) to prevent hydrolysis or oxidation .
  • Light sensitivity : Protect from UV light using amber glass vials, as halogenated heterocycles may undergo photodegradation .

Advanced: What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed couplings?

  • Oxidative addition : The C–I bond undergoes oxidative addition with Pd(0) faster than C–Br or C–Cl due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .
  • Electronic effects : Electron-withdrawing halogens activate the ring for SNAr at the 7-position, but steric hindrance may favor coupling at the 3-bromo site .
  • Side reactions : Competitive proto-dehalogenation can occur with bulky ligands (e.g., PtBu3_3). Mitigate using monodentate ligands (PPh3_3) and low Pd loadings .

Basic: How should researchers troubleshoot low yields in the final step of synthesizing this compound?

  • Identify bottlenecks : Use LC-MS to detect intermediates or byproducts. For example, incomplete iodide displacement may require longer reaction times or higher temperatures .
  • Catalyst screening : Test alternative catalysts (e.g., CuI for Ullman couplings) or additives (e.g., TBAB for phase-transfer catalysis) .
  • Workup optimization : Extract with dichloromethane/water to remove polar impurities before chromatography .

Advanced: How can kinetic studies improve understanding of halogen-exchange reactions in this compound?

  • Pseudo-first-order kinetics : Monitor iodide displacement by 1H^1H NMR or in situ IR. Plot ln([reactant]) vs. time to determine rate constants .
  • Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate data at multiple temperatures. For example, ΔH‡ ≈ 85 kJ/mol suggests a concerted SNAr mechanism .
  • Isotope effects : Compare kH/kDk_{H}/k_{D} in deuterated solvents to confirm proton transfer in the rate-determining step .

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